molecular formula C9H6BrIO B6196920 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene CAS No. 2055226-10-1

4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B6196920
CAS No.: 2055226-10-1
M. Wt: 337
InChI Key:
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Description

4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene typically involves the following steps:

    Iodination: The subsequent addition of an iodine atom.

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the benzene ring. Common reagents used include bromine, iodine, and propargyl alcohol, with catalysts such as iron or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and iodine atoms can undergo substitution, while the prop-2-yn-1-yloxy group can engage in coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene involves the bromination and iodination of 2-(prop-2-yn-1-yloxy)aniline followed by a coupling reaction with 4-bromoiodobenzene.", "Starting Materials": [ "2-(prop-2-yn-1-yloxy)aniline", "bromine", "iodine", "4-bromoiodobenzene", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 2-(prop-2-yn-1-yloxy)aniline with bromine in the presence of hydrochloric acid and diethyl ether to yield 4-bromo-2-(prop-2-yn-1-yloxy)aniline.", "Step 2: Iodination of 4-bromo-2-(prop-2-yn-1-yloxy)aniline with iodine in the presence of sodium hydroxide and water to yield 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)aniline.", "Step 3: Coupling reaction of 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)aniline with 4-bromoiodobenzene in the presence of a palladium catalyst to yield 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene." ] }

CAS No.

2055226-10-1

Molecular Formula

C9H6BrIO

Molecular Weight

337

Purity

95

Origin of Product

United States

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